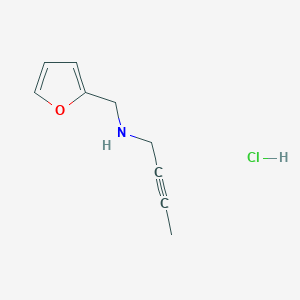

But-2-ynyl-furan-2-ylmethyl-amine hydrochloride

描述

But-2-ynyl-furan-2-ylmethyl-amine hydrochloride is an organic compound featuring a furan ring, a propargyl (but-2-ynyl) chain, and a secondary amine hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, a common feature in pharmaceutical intermediates or bioactive molecules.

属性

IUPAC Name |

N-(furan-2-ylmethyl)but-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-2-3-6-10-8-9-5-4-7-11-9;/h4-5,7,10H,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPXEKDHQAJVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCNCC1=CC=CO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Route Overview

The primary synthetic pathway for But-2-ynyl-furan-2-ylmethyl-amine hydrochloride involves the reaction between furan-2-carbaldehyde and but-2-ynylamine. This reaction typically proceeds under catalytic conditions, with precise control of temperature and pressure to favor the formation of the target amine hydrochloride salt. The process can be summarized as follows:

- Step 1: Condensation of furan-2-carbaldehyde with but-2-ynylamine to form an intermediate imine or Schiff base.

- Step 2: Reduction of the intermediate to the corresponding amine.

- Step 3: Conversion of the free amine to its hydrochloride salt for stability and ease of handling.

The reaction conditions, including catalyst selection, solvent choice, and temperature, are optimized to maximize yield and purity.

Detailed Reaction Conditions and Catalysts

- Catalysts: Transition metal catalysts or acid catalysts are often employed to facilitate the condensation and reduction steps. Specific catalyst types are chosen based on their ability to promote selective amine formation without side reactions.

- Temperature: The reaction is generally conducted at moderate temperatures (e.g., 25–80°C) to balance reaction rate and selectivity.

- Pressure: Ambient to slightly elevated pressures are used, depending on the solvent system and catalyst employed.

Optimization and Variations

Research indicates that varying the catalyst and reaction parameters can influence the efficiency of the synthesis. For example, using a heterogeneous catalyst can simplify product isolation, while homogeneous catalysts may offer higher selectivity but require additional purification steps.

Data Table: Typical Reaction Parameters

| Step | Reagents | Catalyst Type | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Condensation | Furan-2-carbaldehyde + But-2-ynylamine | Acid catalyst (e.g., HCl) or metal catalyst | 40–60 | 1 | 2–4 | 75–85 | Formation of imine intermediate |

| Reduction | Imine intermediate + Reducing agent (e.g., NaBH4) | None or metal catalyst | 0–25 | 1 | 1–3 | 80–90 | Conversion to amine |

| Salt formation | Free amine + HCl | None | Room temperature | 1 | 1 | Quantitative | Formation of hydrochloride salt |

Research Findings and Considerations

- The reaction benefits from the use of anhydrous solvents to prevent hydrolysis of intermediates.

- The hydrochloride salt form improves compound stability and facilitates purification.

- Catalyst poisoning and side reactions can occur if impurities are present, requiring careful reagent purification.

- Scale-up of the synthesis requires monitoring of exothermic steps and gas evolution to maintain safety and product quality.

化学反应分析

But-2-ynyl-furan-2-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

Lead Compound for Drug Development

But-2-ynyl-furan-2-ylmethyl-amine hydrochloride has been identified as a promising lead compound in the development of pharmaceuticals targeting bacterial infections and cancer. The furan moiety is known for its therapeutic efficacy, making this compound a candidate for further exploration in drug design.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities, including:

- Enzyme Interaction : It interacts with enzymes involved in amino acid metabolism, potentially forming Schiff bases that can modulate enzymatic activity.

- Neuropharmacological Effects : In vivo studies have shown effects on synaptic transmission, suggesting applications in neuropharmacology.

Biochemical Research

Proteomics and Protein Interaction Studies

In the field of proteomics, this compound is utilized to investigate protein interactions and functions. Its ability to modulate enzyme activity makes it a valuable tool for studying complex biochemical pathways.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets such as receptors and enzymes. This interaction leads to various biological effects, which are crucial for understanding its potential therapeutic applications .

Spectroscopic Analysis

Structural Elucidation

Spectroscopic techniques, including FT-IR, FT-Raman, UV-vis, and NMR, have been employed to analyze this compound. These methods help elucidate the compound's structure and confirm theoretical predictions made through density functional theory (DFT) calculations.

Chemical Reactions

This compound undergoes various chemical reactions that are significant for its applications:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction can be achieved with lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions involving the amine group can occur under specific conditions.

Case Studies and Research Findings

Several case studies have documented the applications and effects of But-2-ynyl-furan-2-ylmethyl-amino hydrochloride:

- Enzyme Inhibition Studies : Research demonstrated selective inhibition of human monoamine oxidase (hMAO-B), indicating significant pharmacological potential.

- Neuropharmacological Effects : Studies on anesthetized rats revealed impacts on synaptic transmission and long-term potentiation (LTP), suggesting relevance in neuropharmacology.

- Antiviral Research : Initial findings suggest that this compound may inhibit viral replication processes, warranting further investigation into its potential as an antiviral agent .

作用机制

The mechanism of action of But-2-ynyl-furan-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Amine Hydrochlorides

The compound’s structural analogs include benzydamine hydrochloride (), chlorphenoxamine hydrochloride (), memantine hydrochloride (), and dosulepin hydrochloride (). Key comparisons focus on functional groups, solubility, and analytical methodologies.

Structural and Functional Group Analysis

- Benzydamine hydrochloride : Contains a benzyl group (aromatic benzene) and a tertiary amine hydrochloride, commonly used as an anti-inflammatory agent .

- Chlorphenoxamine hydrochloride: Features a diphenylmethane backbone with an ether linkage, structurally akin to antihistamines .

- Memantine hydrochloride : Adamantane-derived primary amine hydrochloride, used in neurodegenerative disease treatment due to its lipophilic nature .

- Dosulepin hydrochloride : Tricyclic antidepressant with two aromatic rings and a tertiary amine hydrochloride, emphasizing planar rigidity .

Solubility and Stability

While direct data for But-2-ynyl-furan-2-ylmethyl-amine hydrochloride is lacking, its hydrochloride salt likely improves aqueous solubility compared to the free base. This mirrors trends in benzydamine and memantine hydrochlorides, where salt formation enhances bioavailability . The furan ring may reduce stability under acidic conditions compared to benzene-containing analogs (e.g., benzydamine), as furans are prone to ring-opening reactions.

Analytical Methods

Spectrophotometric and HPLC methods are standard for quantifying amine hydrochlorides. For instance:

- Memantine hydrochloride is analyzed via UV spectrophotometry due to its conjugated adamantane-amine system .

- Dosulepin hydrochloride employs RP-HPLC for stability testing, leveraging its aromatic chromophores .

this compound’s alkyne and furan groups may require specialized detection (e.g., LC-MS) to distinguish it from degradation products.

Data Table: Structural and Functional Comparison

*Estimated based on structural formula.

生物活性

But-2-ynyl-furan-2-ylmethyl-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biochemical interactions, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C₁₃H₁₅ClN₂O

- Molecular Weight : Approximately 185.66 g/mol

- Structure : The compound features a but-2-ynyl group attached to a furan-2-ylmethyl amine structure, which enhances its solubility and reactivity in biochemical applications.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, particularly those involved in amino acid metabolism. It can form Schiff bases with enzyme active sites, leading to either inhibition or activation of enzymatic activity.

- Cell Signaling Modulation : It influences cell signaling pathways, which can alter gene expression and cellular metabolism. This modulation may result in increased or decreased production of specific metabolites, impacting overall cellular function.

- Potential Antiviral Activity : Preliminary studies suggest that the compound may possess antiviral properties, although detailed mechanisms remain to be fully elucidated.

Biological Activity

Research indicates that this compound exhibits a range of biological activities relevant to pharmacology:

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study evaluated the inhibitory effects of this compound on human monoamine oxidase (hMAO) enzymes. The compound demonstrated selective inhibition of hMAO-B with an IC50 value indicating significant potency .

- Neuropharmacological Effects : In vivo studies conducted on anesthetized rats showed that the hydrochloride salt of this compound affected synaptic transmission and long-term potentiation (LTP), suggesting potential applications in neuropharmacology .

- Antiviral Research : Although still preliminary, findings indicate that this compound may inhibit viral replication processes, warranting further investigation into its potential as an antiviral agent.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for But-2-ynyl-furan-2-ylmethyl-amine hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. Key steps include:

- Reagent selection : Use of anhydrous conditions for moisture-sensitive intermediates (e.g., but-2-yne derivatives) to prevent hydrolysis .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the hydrochloride salt. Monitor pH during salt formation to avoid decomposition .

- Yield optimization : Control reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios of amines to electrophiles .

Q. How should researchers handle the hygroscopic nature of this compound during storage and experimental use?

- Methodological Answer :

- Storage : Use airtight containers with desiccants (e.g., silica gel) under inert gas (N₂/Ar) to prevent moisture absorption .

- Handling : Perform weighing and transfers in a glovebox or under dry nitrogen flow. Pre-dry glassware at 120°C to eliminate residual moisture .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in D₂O or deuterated DMSO to confirm amine protonation and furan ring integrity. Compare with computed spectra for ambiguous peaks .

- IR : Analyze N–H stretches (~2500–3000 cm⁻¹) and C≡C vibrations (~2100–2260 cm⁻¹) to validate alkyne and ammonium groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for scaling up this compound synthesis while minimizing side products?

- Methodological Answer :

- Kinetic studies : Use in-situ FTIR or HPLC to monitor intermediate stability. Adjust reaction time to avoid over-alkylation or polymerization .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of hydrophobic intermediates. Avoid DMSO if HCl is present to prevent sulfoxide formation .

Q. What strategies can resolve contradictory spectral data (e.g., NMR, IR) when characterizing this compound?

- Methodological Answer :

- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .

- X-ray crystallography : Grow single crystals (e.g., via slow evaporation in ethanol/water) to resolve structural ambiguities .

Q. How does the furan ring’s electronic environment influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational modeling : Use DFT calculations (e.g., Gaussian09) to map electron density on the furan ring. Correlate with experimental reactivity in Sonogashira or Suzuki-Miyaura couplings .

- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) to the furan ring to test regioselectivity in electrophilic substitutions .

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., neurotransmitter receptors). Validate with in vitro assays (e.g., radioligand binding) .

- Reactivity prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites for derivatization .

Safety and Compliance

Q. What safety protocols are critical when working with this compound in biological assays?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for aerosol-prone steps (e.g., sonication) .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Segregate halogenated waste for incineration .

Q. How should researchers address discrepancies in toxicity data across literature sources?

- Methodological Answer :

- Dose-response studies : Conduct acute toxicity assays (OECD TG 423) using varying concentrations. Compare LD₅₀ values with published data to identify outliers .

- Batch analysis : Test multiple synthesis batches for purity (HPLC ≥95%) to rule out contaminants as toxicity sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。